molecular formula C16H24N2O B2669907 N-((1-phenylpyrrolidin-2-yl)methyl)pivalamide CAS No. 1797642-87-5

N-((1-phenylpyrrolidin-2-yl)methyl)pivalamide

Cat. No.: B2669907
CAS No.: 1797642-87-5
M. Wt: 260.381
InChI Key: JCKBTXPBYAWWAY-UHFFFAOYSA-N
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Description

N-((1-phenylpyrrolidin-2-yl)methyl)pivalamide is a chemical compound that features a pyrrolidine ring substituted with a phenyl group and a pivalamide moiety

Scientific Research Applications

N-((1-phenylpyrrolidin-2-yl)methyl)pivalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-phenylpyrrolidin-2-yl)methyl)pivalamide typically involves the reaction of 1-phenylpyrrolidine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

  • Dissolve 1-phenylpyrrolidine in an anhydrous solvent such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add pivaloyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Allow the reaction to proceed at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((1-phenylpyrrolidin-2-yl)methyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or secondary amines.

Mechanism of Action

The mechanism of action of N-((1-phenylpyrrolidin-2-yl)methyl)pivalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-methylpyrrolidine: A simpler analog with a methyl group instead of the phenyl group.

    N-phenylpyrrolidine: Lacks the pivalamide moiety but retains the phenyl group.

    Pyrrolidine: The parent compound without any substituents.

Uniqueness

N-((1-phenylpyrrolidin-2-yl)methyl)pivalamide is unique due to the combination of the phenyl group and the pivalamide moiety, which imparts specific chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential biological activity compared to its simpler analogs.

Properties

IUPAC Name

2,2-dimethyl-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-16(2,3)15(19)17-12-14-10-7-11-18(14)13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKBTXPBYAWWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1CCCN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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